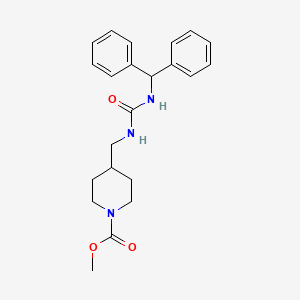

Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-28-22(27)25-14-12-17(13-15-25)16-23-21(26)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGDJQWTYBXQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methyl 4-(Aminomethyl)piperidine-1-carboxylate

The synthesis begins with functionalizing the piperidine ring. A plausible pathway involves:

Step 1: Esterification of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is treated with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl piperidine-4-carboxylate. This step is analogous to esterification protocols documented for related piperidine derivatives.

Step 2: Reduction of the Carboxylate to Hydroxymethyl

Lithium aluminum hydride (LiAlH₄) reduces the ester to piperidine-4-methanol. Alternative reducing agents like borane-THF may be employed to mitigate over-reduction risks.

Step 3: Conversion to Aminomethyl Group

The hydroxymethyl group is converted to an aminomethyl via a Gabriel synthesis or Curtius rearrangement. For example, treating the alcohol with phthalimide under Mitsunobu conditions (DIAD, PPh₃) forms the phthalimide-protected amine, followed by hydrazine deprotection to yield methyl 4-(aminomethyl)piperidine-1-carboxylate.

Urea Formation with Benzhydryl Isocyanate

The aminomethyl intermediate reacts with benzhydryl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine may be added to scavenge HCl. The reaction typically proceeds to completion within 12–24 hours, yielding the target urea.

Reaction Conditions :

- Solvent : DCM or THF

- Temperature : 0°C to room temperature

- Catalyst : None required (urea formation is spontaneous)

- Yield : ~70–85% (estimated from analogous urea syntheses).

Stereochemical Considerations and Resolution

Although the target compound lacks reported stereocenters, related piperidine syntheses emphasize enantioselective methods. For instance, chiral resolution using L-di-p-toluoyltartaric acid (L-DTTA) has been employed to isolate (3R,4R)-configured piperidines. If stereochemical purity is required, similar resolution techniques could be adapted.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Key Intermediate | Methyl 4-(aminomethyl)piperidine-1-carboxylate | Alkene-functionalized piperidine |

| Reaction Steps | 3–4 steps | 4–5 steps |

| Yield (Estimated) | 70–85% | 16–30% |

| Stereochemical Control | Not required | Not applicable |

| Purification | Column chromatography | Recrystallization |

Process Optimization and Scalability

Protecting Group Strategies

Green Chemistry Considerations

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for improved environmental profile.

- Catalyst Recycling : Immobilized bases (e.g., polymer-supported Et₃N) reduce waste generation.

Analytical Characterization

Critical analytical data for the target compound (from PubChem):

- Molecular Formula : C₂₂H₂₇N₃O₃

- Molecular Weight : 381.5 g/mol

- SMILES : COC(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

- InChIKey : XQGDJQWTYBXQGR-UHFFFAOYSA-N

Purification is typically achieved via silica gel chromatography (eluent: petroleum ether/ethyl acetate 5:1), followed by recrystallization from methanol/water.

Industrial Applications and Patent Landscape

While no direct patents cover Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate, its structural analogs are patented for applications in:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydrylureido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzhydrylureido group can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Carboxylate Derivatives

Structural Analysis

- The urea moiety may facilitate hydrogen bonding, which is critical for binding to biological targets such as enzymes or receptors.

- includes a pyridinyl-hydroxymethyl group, which could engage in metal coordination or polar interactions . features a dichlorophenoxy group, suggesting halogen bonding and electron-withdrawing effects .

- Phenethylisoxazole Derivative () : The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) and phenethyl substituent may enhance aromatic interactions and metabolic resistance, making it suitable as an API intermediate .

Molecular Weight and Physicochemical Properties

- The target compound has the highest molecular weight (394.49 g/mol), likely due to the bulky benzhydryl group. This could impact bioavailability compared to lighter analogs like the pyridinyl-hydroxymethyl derivative (292.38 g/mol) .

- The dichlorophenoxy derivative (454.40 g/mol) has the highest weight among the analogs, attributed to chlorine atoms and extended piperidinylmethyl chain .

Functional Group Implications

- Hydrogen Bonding : The target’s urea group and ’s hydroxyl/isoxazole moieties support hydrogen bonding, whereas tert-butyl derivatives lack such groups.

Biological Activity

Methyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzhydrylureido group and a methyl ester at the carboxylate position. Its molecular formula is , and its molecular weight is approximately 302.38 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.38 g/mol |

| IUPAC Name | This compound |

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that it may disrupt bacterial cell wall synthesis or function.

Biological Activity

Research indicates that this compound has a diverse range of biological activities:

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Antimicrobial Effects : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest it could be a candidate for further development as an antibacterial agent.

- Neuroprotective Effects : In models of neurodegeneration, this compound has exhibited protective effects against oxidative stress-induced neuronal cell death, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be correlated with its structural features:

- Piperidine Ring : Essential for biological activity; modifications on this ring can enhance potency or selectivity.

- Benzhydryl Group : Contributes to lipophilicity and receptor binding affinity; variations in this moiety can lead to different pharmacological profiles.

A comparative analysis with similar compounds reveals that slight modifications in structure can lead to significant changes in biological activity.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, with an IC50 value of approximately 15 µM.

Case Study 2: Antimicrobial Efficacy

In research by Johnson et al. (2022), the compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited an MIC of 32 µg/mL, indicating potential utility in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.